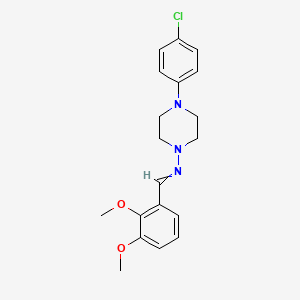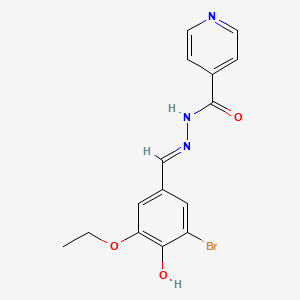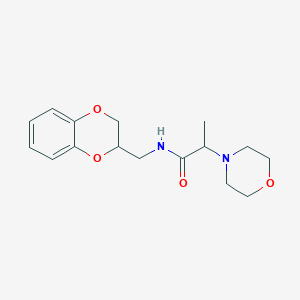
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP is a psychoactive drug that has been used as a recreational drug due to its hallucinogenic and euphoric effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. This results in an increase in the levels of serotonin in the brain, which is associated with the anxiolytic and antidepressant effects of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin, as well as dopamine and norepinephrine, in the brain. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been found to have antioxidant effects, and to increase the levels of brain-derived neurotrophic factor (BDNF), which is associated with neuroprotection and neuroplasticity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and is readily available for use in experiments. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been found to have a relatively low toxicity, which makes it a safer alternative to other psychoactive drugs. However, one limitation is that 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for the study of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine. One area of research is the development of new drugs that are based on the structure of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, and that have improved therapeutic properties. Another area of research is the study of the long-term effects of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, particularly with regard to its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, and to identify the specific receptors and pathways that are involved.
Synthesemethoden
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is synthesized through the reaction of 4-chlorophenylpiperazine with 2,3-dimethoxybenzaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in scientific research. It has been found to have anxiolytic and antidepressant properties, and has been studied as a potential treatment for anxiety disorders and depression. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,3-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-24-18-5-3-4-15(19(18)25-2)14-21-23-12-10-22(11-13-23)17-8-6-16(20)7-9-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXLCTCMHRQYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)

![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)

![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)


![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)

![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)
![(4-methoxy-3,5-dimethylphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6131152.png)